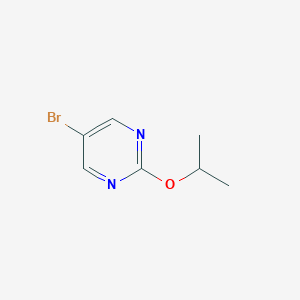

5-Bromo-2-isopropoxypyrimidine

Descripción general

Descripción

5-Bromo-2-isopropoxypyrimidine is a synthetic halogenated pyrimidine analog . It is used as a marker of DNA synthesis and has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

Synthesis Analysis

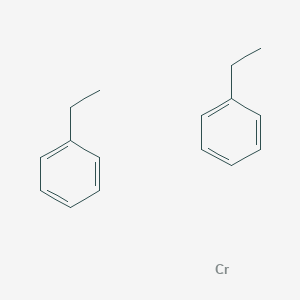

5-Bromo-2-isopropoxypyrimidine is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . In certain click chemistry experimental conditions, mixtures of ascorbate and copper act as oxidizing agents, catalyzing the formation of reactive oxygen species through Fenton and related reactions .

Molecular Structure Analysis

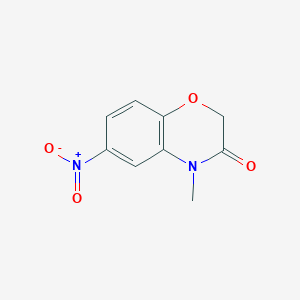

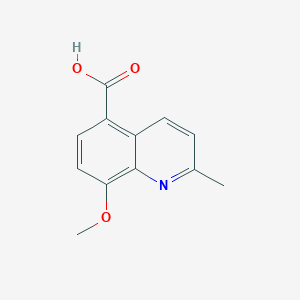

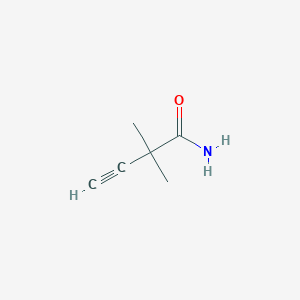

The 5-bromo-2-isopropoxypyrimidine molecule contains a total of 20 bond(s). There are 11 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ether(s) (aromatic), and 1 Pyrimidine(s) . It contains total 20 atom(s); 9 Hydrogen atom(s), 7 Carbon atom(s), 2 Nitrogen atom(s), 1 Oxygen atom(s) and 1 Bromine atom(s) .

Chemical Reactions Analysis

In certain click chemistry experimental conditions, mixtures of ascorbate and copper act as oxidizing agents, catalyzing the formation of reactive oxygen species through Fenton and related reactions .

Physical And Chemical Properties Analysis

5-Bromo-2-isopropoxypyrimidine has a molecular formula of C7H9BrN2O. Its average mass is 217.063 Da and its monoisotopic mass is 215.989822 Da .

Aplicaciones Científicas De Investigación

Antiviral Activity

5-Bromo-2-isopropoxypyrimidine derivatives have demonstrated marked inhibitory effects against retroviruses in cell cultures. Particularly, 5-substituted 2,4-diaminopyrimidine derivatives have shown significant inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. It is noteworthy that some derivatives exhibit antiretroviral activity comparable to reference drugs like adefovir and tenofovir without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis of Metal-Complexing Molecular Rods

5-Bromo-2-isopropoxypyrimidine serves as a precursor in the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are utilized in creating metal-complexing molecular rods, instrumental in various chemical applications. The synthesis process, including Stille coupling and reductive symmetric coupling, yields these compounds efficiently, with the yield of some reactions ranging from 70 to 90% (Schwab, Fleischer, & Michl, 2002).

Propiedades

IUPAC Name |

5-bromo-2-propan-2-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBHDGQMLLXGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557876 | |

| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isopropoxypyrimidine | |

CAS RN |

121487-12-5 | |

| Record name | 5-Bromo-2-[(propan-2-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)